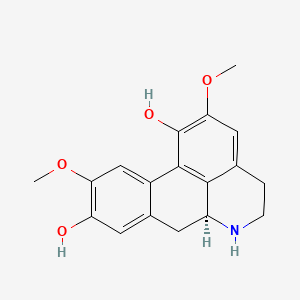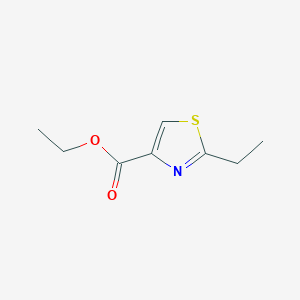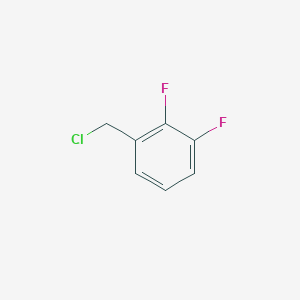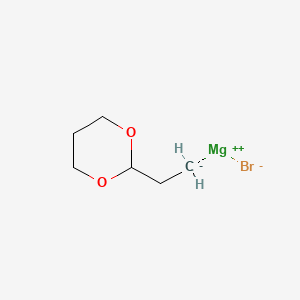
ノリスボルジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ノリスボルジンは、主に伝統的な中国医学の植物であるLinderaeの根に存在する天然のイソキノリンアルカロイドです。 この化合物は、抗炎症作用、抗リウマチ作用、骨の治癒効果など、多様な薬理学的特性により注目を集めています .
科学的研究の応用
Norisoboldine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study isoquinoline alkaloids and their derivatives.
Biology: Norisoboldine is studied for its effects on cellular processes, including cell differentiation and apoptosis.
Medicine: It has shown promise in treating inflammatory diseases, arthritis, and bone fractures.
作用機序
ノリスボルジンは、複数の分子標的と経路を通じてその効果を発揮します。
アリール炭化水素受容体(AhR)アゴニスト: ノリスボルジンはアリール炭化水素受容体を活性化し、調節性T細胞の分化を促進し、大腸炎を軽減します.
骨形成タンパク質2(BMP2)シグナル伝達: BMP2シグナル伝達を減少させることにより、骨髄間質細胞から軟骨細胞への分化を阻害し、骨折の治癒に影響を与えます.
解糖系: ノリスボルジンは解糖系とそれに続くNAD+/SIRT1/SUV39H1/H3K9me3シグナル伝達経路を標的とし、その抗炎症効果に貢献しています.
6. 類似の化合物との比較
ノリスボルジンは、その特定の薬理学的特性により、イソキノリンアルカロイドの中でユニークです。類似の化合物には、次のようなものがあります。
ベルベリン: 抗炎症作用と抗菌作用を持つ別のイソキノリンアルカロイドです。
テトラヒドロパルマチン: 鎮痛作用と鎮静作用で知られています。
コリジン: 抗炎症作用と鎮痛作用を示します。
これらの化合物と比較して、ノリスボルジンの破骨細胞分化を阻害し、調節性T細胞分化を促進する能力は、関節炎や炎症性疾患の治療に特に価値があります .
生化学分析
Biochemical Properties
Norisoboldine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Norisoboldine inhibits osteoclast differentiation by interacting with bone morphogenetic protein 2 (BMP2) signaling . It also promotes osteogenic differentiation via the mechanistic target of rapamycin kinase (mTOR)/ribosomal protein S6 kinase (S6K1) pathway . Additionally, Norisoboldine acts as an aryl hydrocarbon receptor (AhR) agonist, promoting regulatory T cell (Treg) differentiation and attenuating colitis .
Cellular Effects
Norisoboldine exerts various effects on different cell types and cellular processes. It inhibits the differentiation of primary bone marrow stromal cells (BMSCs) to chondrocytes by reducing BMP2 signaling . In osteoblasts and BMSCs, Norisoboldine promotes osteogenic differentiation while inhibiting adipogenic differentiation . Furthermore, Norisoboldine enhances Treg differentiation in CD4+ T cells under hypoxic conditions by targeting glycolysis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathways .
Molecular Mechanism
The molecular mechanism of Norisoboldine involves several pathways and interactions. Norisoboldine inhibits osteoclast differentiation by down-regulating the expression of vascular endothelial growth factor (VEGF) and decreasing the accumulation of the ARNT-HIF-1α complex . It also promotes Treg differentiation by activating AhR in CD4+ T cells and repressing glycolysis . Additionally, Norisoboldine enhances osteoblast differentiation through the mTOR/S6K1 pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Norisoboldine change over time. Norisoboldine has been shown to inhibit the tibia fracture healing process by suppressing cartilage formation, leading to less endochondral ossification Its anti-inflammatory effects on arthritis suggest that Norisoboldine may have different effects on aged animals due to increased inflammation with aging .
Dosage Effects in Animal Models
The effects of Norisoboldine vary with different dosages in animal models. In rats with adjuvant-induced arthritis, Norisoboldine significantly decreased the swelling of paws and arthritis index scores at doses of 15 and 30 mg/kg . Higher doses of Norisoboldine (30 mg/kg) prevented the infiltration of inflammatory cells and destruction of bone and cartilage in joints . The potential toxic or adverse effects at high doses need to be carefully evaluated.
Metabolic Pathways
Norisoboldine is involved in several metabolic pathways. It promotes fatty acid oxidation-mediated H3K27 acetylation of Foxp3 during Treg cell differentiation . Additionally, Norisoboldine targets glycolysis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathways to promote Treg differentiation and attenuate colitis . These metabolic pathways highlight the role of Norisoboldine in regulating cellular metabolism and gene expression.
Transport and Distribution
Norisoboldine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation. For example, Norisoboldine promotes fatty acid oxidation in Treg cells, leading to increased acetyl-CoA levels and acetylation of histone 3 (H3K27) at the Foxp3 promoter . This suggests that Norisoboldine’s transport and distribution are closely linked to its metabolic effects.
Subcellular Localization
The subcellular localization of Norisoboldine plays a crucial role in its activity and function. Norisoboldine promotes Treg differentiation by activating AhR in CD4+ T cells under hypoxic conditions . It also facilitates gene transcription of Foxp3 via acetyl-CoA-mediated H3K27 acetylation modification . These findings indicate that Norisoboldine’s subcellular localization is essential for its regulatory effects on cellular processes.
準備方法
合成経路と反応条件: ノリスボルジンは、さまざまな化学経路によって合成することができます。一般的な方法の1つは、無水エタノール、トリブチリン、乳化剤EL-40を使用することです。 このプロセスには、超音波を使用して37°Cで無水エタノールにノリスボルジンを溶解し、続いてトリブチリンと乳化剤EL-40を加えて自己マイクロエマルジョンを形成することが含まれます .
工業的生産方法: 工業的な設定では、ノリスボルジンはしばしば、溶媒抽出技術を使用してLinderaeの根から抽出されます。植物材料は通常、乾燥、粉砕され、エタノールやメタノールなどの溶媒を使用して抽出されます。 抽出物は、その後、クロマトグラフィー技術を使用して精製され、ノリスボルジンが分離されます .
3. 化学反応の分析
反応の種類: ノリスボルジンは、次のようなさまざまな化学反応を起こします。
酸化: ノリスボルジンは酸化されて異なる誘導体を形成することができます。
還元: 還元反応は、ノリスボルジンに存在する官能基を修飾することができます。
置換: 置換反応は、ノリスボルジン分子に新しい官能基を導入することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がしばしば使用されます。
置換: ハロゲンやアルキル化剤などの試薬が置換反応に使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はさまざまな酸化誘導体を生成することができ、置換は新しい官能基を導入し、化合物の薬理学的特性を強化することができます .
4. 科学研究の応用
ノリスボルジンは、幅広い科学研究の応用があります。
化学反応の分析
Types of Reactions: Norisoboldine undergoes various chemical reactions, including:
Oxidation: Norisoboldine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in norisoboldine.
Substitution: Substitution reactions can introduce new functional groups into the norisoboldine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can introduce new functional groups, enhancing the compound’s pharmacological properties .
類似化合物との比較
Norisoboldine is unique among isoquinoline alkaloids due to its specific pharmacological properties. Similar compounds include:
Berberine: Another isoquinoline alkaloid with anti-inflammatory and antimicrobial properties.
Tetrahydropalmatine: Known for its analgesic and sedative effects.
Corydine: Exhibits anti-inflammatory and analgesic activities.
Compared to these compounds, norisoboldine’s ability to inhibit osteoclast differentiation and promote regulatory T cell differentiation makes it particularly valuable in treating arthritis and inflammatory diseases .
特性
| { "Design of the Synthesis Pathway": "Norisoboldine can be synthesized through a multi-step process involving several reactions.", "Starting Materials": [ "4-methoxyphenylacetic acid", "2,3-dimethoxybenzaldehyde", "nitroethane", "sodium ethoxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "methyl iodide", "palladium on carbon" ], "Reaction": [ "The first step involves the condensation of 4-methoxyphenylacetic acid and 2,3-dimethoxybenzaldehyde in the presence of nitroethane and sodium ethoxide to form the corresponding nitrostyrene.", "The nitrostyrene is then reduced using sodium borohydride in acetic acid to obtain the corresponding amine.", "The amine is then subjected to a Pd-catalyzed hydrogenation reaction in the presence of hydrogen gas to obtain the corresponding tetrahydroisoquinoline.", "The tetrahydroisoquinoline is then treated with hydrochloric acid to obtain the corresponding hydrochloride salt.", "The hydrochloride salt is then treated with sodium hydroxide to obtain the free base.", "Finally, the free base is methylated using methyl iodide in the presence of palladium on carbon to obtain Norisoboldine." ] } | |
| 23599-69-1 | |
分子式 |
C18H19NO4 |
分子量 |
313.3 g/mol |
IUPAC名 |
2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol |
InChI |
InChI=1S/C18H19NO4/c1-22-14-8-11-10(6-13(14)20)5-12-16-9(3-4-19-12)7-15(23-2)18(21)17(11)16/h6-8,12,19-21H,3-5H2,1-2H3 |
InChIキー |
HORZNQYQXBFWNZ-UHFFFAOYSA-N |
異性体SMILES |
COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O |
SMILES |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O |
正規SMILES |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O |
melting_point |
190 - 192 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1591051.png)





